(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyphenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazoles: These compounds have a similar heterocyclic structure but differ in the arrangement of atoms within the ring.
1,2,4-Oxathiazolidines: These compounds have a similar sulfur-containing ring but differ in the position of the substituents.
Thiadiazoles: These compounds contain a sulfur and nitrogen heterocycle but differ in the overall structure and properties.
Uniqueness
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of functional groups and the presence of the Boc protecting group. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C14H19NO6S |
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Molecular Weight |
329.37 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(4-methoxyphenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1 |
InChI Key |
NSWXTPQJEHDDPF-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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